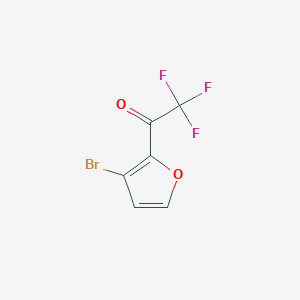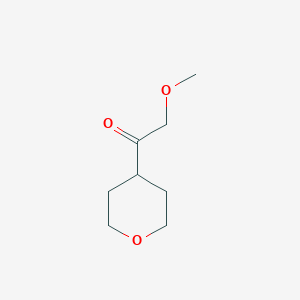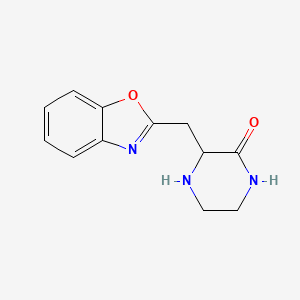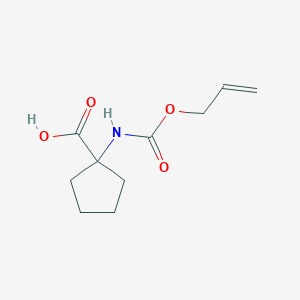
5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid
Vue d'ensemble
Description
5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid (5-PBCA) is a carboxylic acid that belongs to the benzofuran family of compounds. It is a colorless solid with a melting point of 146–148 °C and a boiling point of 283–285 °C. 5-PBCA is an important organic compound that has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, organic synthesis, and drug delivery.
Applications De Recherche Scientifique
Antiproliferative Activity
Compounds structurally related to 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity. These compounds demonstrated significant inhibition of cancer cell growth, suggesting potential application in cancer treatment (Ma et al., 2017).
Synthesis and Coordination Reactions
Research has been conducted on the synthesis of benzofuran derivatives and their coordination reactions. This includes the synthesis of compounds like [1]Benzofuro[3,2-c]pyridine, which have potential applications in the development of new materials and chemical processes (Mojumdar et al., 2009).
Novel Derivatives Synthesis
Studies have focused on synthesizing new derivatives of benzofuran for various applications. For instance, novel quinoline-3-carboxylic acid derivatives have been synthesized, which could have implications in pharmaceutical and chemical industries (Gao et al., 2011).
Antimicrobial Activity
Several studies have synthesized new derivatives of benzofuran and evaluated them for antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (Idrees et al., 2020; Sanjeeva et al., 2021).
Analgesic and Anti-inflammatory Activity
Compounds with benzofuran structures have been synthesized and tested for analgesic and anti-inflammatory activities, indicating their potential use in pain management and anti-inflammatory therapies (Kenchappa et al., 2020).
Isoxazole and Isothiazole Derivatives Synthesis
Benzofuran derivatives have been used to synthesize functionally substituted isoxazole and isothiazole derivatives, which could have applications in organic synthesis and medicinal chemistry (Potkin et al., 2013).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties, highlighting potential uses in developing new antioxidant agents and antibacterial drugs (Shankerrao et al., 2013).
Improved Synthesis Methods
Research has been conducted to improve the synthesis methods for benzofuran derivatives, leading to more efficient and practical production processes that could benefit the chemical and pharmaceutical industries (Yong, 2010).
Furofuran Annulation
Studies have explored the synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system through a furofuran annulation process. This research provides valuable insights into the synthesis of complex organic compounds (Brimble et al., 1989).
Supramolecular Interaction Synthons
Investigations into the supramolecular interaction synthons of benzofuran derivatives have been conducted, contributing to the understanding of molecular interactions and crystal engineering (Koner & Goldberg, 2009).
Propriétés
IUPAC Name |
5-propan-2-yl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(6-15-11)12(13)14/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRTVAMEVMFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)


![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)




![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)